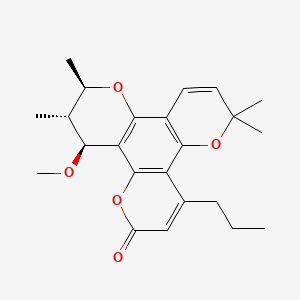

12-Methoxycalanolide A

Descripción

12-Methoxycalanolide A is a coumarin-derived natural product primarily investigated for its antiviral properties, particularly against HIV-1. These structural motifs are critical for its reported inhibition of reverse transcriptase enzymes .

Propiedades

Número CAS |

142566-60-7 |

|---|---|

Fórmula molecular |

C23H28O5 |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1 |

Clave InChI |

KEWWSURXGADRPV-VPZZIHKRSA-N |

SMILES isomérico |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC |

SMILES canónico |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .

Industrial Production Methods: Industrial production of 12-Methoxycalanolide A is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The primary mechanism of action of 12-Methoxycalanolide A involves the inhibition of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV-1 virus. By binding to the enzyme, 12-Methoxycalanolide A prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication . This compound is particularly effective against strains of HIV-1 that are resistant to other NNRTIs .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 12-Methoxycalanolide A, based on available evidence:

Key Observations:

- Methoxy vs. Methyl Groups: Unlike methyl substitutions in glycosides (e.g., Methyl Alpha-O-Glycopyranoside), the methoxy group in 12-Methoxycalanolide A enhances lipophilicity and enzyme-binding affinity, critical for antiviral activity .

- Solubility: The brominated compound C7H5BrO2 exhibits a solubility of 0.687 mg/ml, comparable to coumarins like 12-Methoxycalanolide A, which typically have low aqueous solubility due to aromatic rings .

Bioactivity and Mechanisms

- Enzyme Inhibition: 12-Methoxycalanolide A targets HIV-1 reverse transcriptase non-competitively, a mechanism distinct from nucleoside analogs like zidovudine. Similar coumarins (e.g., calanolide B) show overlapping targets but differ in potency due to substitution patterns .

- Methylation Effects: Methylated compounds like Methyl Alpha-O-Glycopyranoside are often used to study glycosylation but lack antiviral activity, underscoring the importance of methoxy positioning in 12-Methoxycalanolide A .

Q & A

Q. How should researchers address batch variability in 12-Methoxycalanolide A’s biological activity during assay optimization?

- Methodological Answer : Implement a tiered QC protocol: (1) pre-screen batches via LC-MS for impurities, (2) validate activity in a reference cell line (e.g., MT-4 for HIV), and (3) normalize dose-response curves to an internal standard (e.g., efavirenz). Use ANOVA to compare inter-batch EC50 values and discard outliers exceeding ±2SD. Report QC criteria in methods to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.